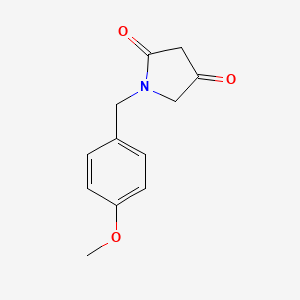

1-(4-Methoxybenzyl)pyrrolidine-2,4-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[(4-methoxyphenyl)methyl]pyrrolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-16-11-4-2-9(3-5-11)7-13-8-10(14)6-12(13)15/h2-5H,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMGFIDULBDJTJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2CC(=O)CC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

634902-32-2 | |

| Record name | 1-(4-methoxybenzyl)pyrrolidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 1 4 Methoxybenzyl Pyrrolidine 2,4 Dione and Its Analogues

De Novo Synthesis Approaches to the Pyrrolidine-2,4-dione (B1332186) Core

Building the pyrrolidine-2,4-dione ring from non-cyclic starting materials is a fundamental strategy that offers high flexibility in introducing a variety of substituents. Key methods include multicomponent reactions and classical cyclocondensation strategies.

Multicomponent Reaction Protocols

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all components, are highly efficient for generating molecular complexity. researchgate.net For the synthesis of the pyrrolidine-2,4-dione scaffold, isocyanide-based MCRs are particularly prominent.

The Ugi four-component reaction (U-4CR) is a cornerstone of MCRs, typically combining an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce α-acylamino amides. rsc.orgnih.gov This reaction can be ingeniously coupled with a subsequent cyclization step to build the desired heterocyclic core. A notable example is the Ugi/Dieckmann condensation strategy. In this approach, the initial Ugi reaction creates a linear precursor which, under basic conditions, undergoes an intramolecular Dieckmann condensation to form the pyrrolidine-2,4-dione ring. researchgate.netbeilstein-journals.org This one-pot, two-step procedure is valued for its operational simplicity and the ability to generate a library of diverse tetramic acid analogues. beilstein-journals.org Microwave-assisted protocols have been shown to accelerate this process, affording good yields with commercially available starting materials. beilstein-journals.org

Similarly, the Passerini three-component reaction , which involves an isocyanide, a carbonyl compound, and a carboxylic acid, can be adapted for the synthesis of related heterocyclic structures. wikipedia.orgmdpi.com While classically forming α-acyloxy amides, variations using enolizable substrates like pyrrolidinodiones as the acid component have been developed. sciforum.netsemanticscholar.org These "enol-Passerini" and "enol-Ugi" reactions create complex pyrrolidinone derivatives by introducing peptidic or pseudo-peptidic groups at the 3-position of the ring. sciforum.netsemanticscholar.org

| Reaction Name | Components | Key Feature |

| Ugi/Dieckmann | Amine, Carbonyl, Carboxylic Acid, Isocyanide | Forms a linear intermediate that cyclizes via Dieckmann condensation to yield the pyrrolidine-2,4-dione core. rsc.orgresearchgate.net |

| Enol-Passerini | Aldehyde, Isocyanide, Enolic Pyrrolidinodione | Uses the enol form of a pre-existing dione (B5365651) as the acidic component to build complexity. semanticscholar.org |

| Enol-Ugi | Amine, Aldehyde, Isocyanide, Enolic Pyrrolidinodione | Similar to the Enol-Passerini but includes an amine, leading to different substitution patterns on the final product. semanticscholar.org |

Cyclocondensation Reactions from Acyclic Precursors

Cyclocondensation reactions represent a more traditional yet powerful method for forming the pyrrolidine-2,4-dione ring. The most significant of these is the Dieckmann condensation , an intramolecular base-catalyzed reaction of a diester to form a β-keto ester. wikipedia.orgorganic-chemistry.org

In the context of tetramic acid synthesis, the starting material is typically an N-acyl-α-amino ester. Upon treatment with a strong base (e.g., sodium alkoxide), the α-proton of the ester derived from the acyl group is removed, generating an enolate. jk-sci.com This enolate then attacks the carbonyl carbon of the amino acid's ester group, leading to cyclization and the formation of the five-membered ring after the elimination of an alcohol molecule. wikipedia.orgjk-sci.com While this method is effective for creating 5- and 6-membered rings, one significant challenge is the potential for epimerization at the C-5 position, which can limit the stereochemical purity of the final product. rsc.org

Specific Total Synthesis Strategies for Pyrrolidine-2,4-dione Derivatives

The pyrrolidine-2,4-dione motif is a key structural feature in many natural products. rsc.org Total synthesis campaigns targeting these molecules provide valuable insights into the practical application of synthetic methodologies. Strategies often employ a combination of the aforementioned reactions. For instance, a solid-phase synthesis approach has been developed for pyrrolidine-2,4-diones, which involves anchoring an amino acid to a resin, followed by a series of steps including N-acylation and a final cyclization via a non-classical Wittig olefination of the resin-bound ester. researchgate.net This traceless synthesis strategy allows for the creation of diverse libraries of these heterocyclic compounds. researchgate.net

Functionalization and Derivatization of Pre-formed Pyrrolidine-2,4-dione Rings

An alternative to de novo synthesis is to start with a pre-formed pyrrolidine-2,4-dione or a related precursor and introduce the desired functional groups. This is particularly relevant for the synthesis of 1-(4-Methoxybenzyl)pyrrolidine-2,4-dione, where the key step is the attachment of the 4-methoxybenzyl group to the nitrogen atom.

N-Alkylation and N-Arylation Strategies

The introduction of substituents onto the nitrogen atom of the pyrrolidine (B122466) ring is a common functionalization strategy. For the synthesis of the title compound, N-alkylation is the critical step. This can be achieved by reacting pyrrolidin-2-one (a precursor to the dione) or the dione itself with a 4-methoxybenzyl halide (e.g., 4-methoxybenzyl chloride or bromide) in the presence of a base. universiteitleiden.nl The base deprotonates the nitrogen, creating a nucleophilic amide that subsequently attacks the benzylic carbon of the alkylating agent.

More broadly, N-arylation strategies have also been developed for related nitrogen heterocycles, often employing transition-metal catalysis. Copper-catalyzed methods, for example, can be used to couple N-H bonds of heterocyles like pyrroles, imidazoles, and pyrazoles with aryl halides or arylboronic acids. organic-chemistry.orgresearchgate.net While direct N-arylation of the pyrrolidine-2,4-dione is less common, these methods demonstrate the wide array of tools available for forming C-N bonds in heterocyclic systems. nih.gov

Modification of the 4-Methoxybenzyl Moiety

The 4-methoxybenzyl (PMB) group is not only a structural component but also a versatile protecting group in organic synthesis due to its relative stability and the multiple methods available for its cleavage. nih.govnih.gov Once attached to the pyrrolidine-2,4-dione nitrogen, the PMB group itself can be chemically modified.

The most common modification is its removal (deprotection) to yield the N-H compound. This is typically achieved under oxidative conditions using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or ceric ammonium (B1175870) nitrate (B79036) (CAN). researchgate.net Acid-mediated cleavage is also possible, often using strong acids like trifluoroacetic acid (TFA). nih.govresearchgate.net For example, treatment with TFA can conveniently remove the PMB group from a pyrazole (B372694) nucleus. researchgate.net Other methods include electrochemical cleavage, which offers a reagent-free alternative for deprotection. soton.ac.uk The selective cleavage of a PMB ether in the presence of other protecting groups can be achieved using catalytic amounts of acid in specialized solvent systems like hexafluoro-2-propanol (HFIP). universiteitleiden.nl While these methods focus on cleavage, they highlight the reactivity of the PMB group, which could potentially be exploited for other functionalizations, such as electrophilic aromatic substitution on the benzene (B151609) ring, provided the pyrrolidine-2,4-dione core can withstand the reaction conditions.

| Reagent/Condition | Transformation | Key Feature |

| Ceric Ammonium Nitrate (CAN) | Oxidative Cleavage | A common and effective method for N-PMB deprotection. researchgate.net |

| Trifluoroacetic Acid (TFA) | Acidic Cleavage | Removes the PMB group under strong acidic conditions. nih.govresearchgate.net |

| Electrochemical Oxidation | Oxidative Cleavage | A "green" alternative that avoids chemical oxidants. soton.ac.uk |

| Catalytic HCl in HFIP | Acidic Cleavage | Allows for selective cleavage of PMB ethers in the presence of other acid-sensitive groups. universiteitleiden.nl |

Introduction of Stereochemical Elements and Chirality

The establishment of stereocenters in pyrrolidine-based structures is a critical aspect of medicinal chemistry, as the biological activity of such compounds is often highly dependent on their stereochemistry. While specific methods for the asymmetric synthesis of 1-(4-methoxybenzyl)pyrrolidine-2,4-dione are not extensively detailed in the reviewed literature, several general strategies for creating chiral pyrrolidine rings can be applied. These methods offer pathways to control the spatial arrangement of substituents, leading to the desired enantiomerically enriched or pure compounds.

Key asymmetric strategies applicable to pyrrolidine synthesis include:

Catalytic Asymmetric 1,3-Dipolar Cycloaddition: This is a powerful method for constructing the pyrrolidine ring with high stereocontrol. rsc.org The reaction involves azomethine ylides reacting with electron-deficient alkenes. The stereochemical outcome can be directed by using chiral metal catalysts, allowing for the synthesis of enantiomerically enriched pyrrolidines. nih.gov This approach can generate multiple stereocenters simultaneously in a highly efficient manner. jocpr.comua.es

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily incorporated into the synthetic scheme to direct the stereoselective formation of new stereocenters. For instance, chiral N-tert-butanesulfinylamines can be used to synthesize densely substituted pyrrolidines with high diastereoselectivity. acs.org After the desired stereochemistry is established, the auxiliary is cleaved to yield the chiral product.

Biocatalytic Approaches: Enzymes offer a highly selective means of performing stereoselective transformations. A biocatalytic approach has been successfully used for the efficient and stereoselective synthesis of highly functionalized pyrrolidine-2,3-diones. rsc.org Laccase-catalyzed oxidation of catechols to ortho-quinones, followed by a 1,4-addition reaction, led to the formation of all-carbon quaternary stereocenters under mild conditions. rsc.org This highlights the potential of enzymatic methods to introduce chirality into pyrrolidine-dione scaffolds.

Substrate Control: Chirality can be introduced from chiral starting materials, such as amino acids (e.g., proline), which possess inherent stereochemistry that can be transferred to the final product.

These methodologies represent the main avenues for introducing stereochemical complexity into pyrrolidine-2,4-dione analogues, enabling the synthesis of specific stereoisomers.

Comparative Analysis of Synthetic Pathways for Pyrrolidine-2,4-dione and Related Pyrrolidine-dione Systems

The synthesis of pyrrolidine-dione systems varies significantly depending on the relative positions of the carbonyl groups. The strategies for constructing the pyrrolidine-2,5-dione and pyrrolidine-2,3-dione (B1313883) cores from precursors involving 4-methoxybenzylamine (B45378) highlight these differences. The synthesis of the 2,5-dione isomer is typically a straightforward condensation, whereas the synthesis of the 2,3-dione isomer often involves multi-step reactions starting from more complex precursors.

Synthesis of Pyrrolidine-2,5-dione Derivatives Involving 4-Methoxybenzylamine

The synthesis of 1-(4-methoxybenzyl)pyrrolidine-2,5-dione, a derivative of succinimide (B58015), is generally achieved through the direct condensation of succinic anhydride (B1165640) with 4-methoxybenzylamine. This reaction is a classic and efficient method for forming the N-substituted succinimide ring.

The process typically involves heating a mixture of succinic anhydride and 4-methoxybenzylamine, often in a solvent such as acetic acid or ethanol (B145695), or even under neat conditions. The reaction proceeds via a nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, leading to the opening of the ring to form an intermediate amic acid. Subsequent intramolecular cyclization, driven by the elimination of a water molecule, yields the stable five-membered pyrrolidine-2,5-dione ring.

General Reaction Scheme: Succinic Anhydride + 4-Methoxybenzylamine → 1-(4-Methoxybenzyl)pyrrolidine-2,5-dione + H₂O

This pathway is characterized by its simplicity, high yields, and the ready availability of the starting materials.

Synthesis of Pyrrolidine-2,3-dione Derivatives Utilizing 4-Methoxybenzylamine Precursors

The synthesis of pyrrolidine-2,3-dione derivatives involving 4-methoxybenzylamine is a more complex process compared to the 2,5-dione isomers. Research has shown that 1,4,5-trisubstituted pyrrolidine-2,3-diones can be synthesized from 4-acetyl-3-hydroxy-3-pyrroline-2-one precursors. beilstein-journals.orgresearchgate.net

In a documented pathway, 4-acetyl-3-hydroxy-1,5-disubstituted-3-pyrroline-2-ones react with 4-methoxybenzylamine in absolute ethanol. beilstein-journals.org This reaction yields 4-[1-(4-methoxybenzyl)amino]ethylidene-1,5-disubstituted pyrrolidine-2,3-diones. beilstein-journals.org These products exist as enamine tautomers, which are stabilized by an intramolecular hydrogen bond. researchgate.netbeilstein-journals.org The use of ethanol as a solvent has been noted to be particularly effective for this transformation. beilstein-journals.org

Further reaction of these intermediates can lead to other derivatives. For instance, a reversible transimination reaction with methylamine (B109427) can displace the 4-methoxybenzylamine group to form 4-(1-methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones in high yields. beilstein-journals.org

Below is a table summarizing the synthesis of a specific pyrrolidine-2,3-dione derivative using 4-methoxybenzylamine.

| Starting Material | Reagent | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-acetyl-3-hydroxy-1,5-disubstituted-3-pyrroline-2-ones | 4-Methoxybenzylamine | Absolute Ethanol | 4-[1-(4-methoxybenzyl)amino]ethylidene-1,5-disubstituted pyrrolidine-2,3-diones | Not specified | beilstein-journals.org |

| 4-acetyl-3-hydroxy-1-(3-nitrophenyl)-5-phenyl-3-pyrroline-2-one | 4-Methoxybenzylamine | Absolute Ethanol | 4-[1-(4-Methoxybenzyl)amino]ethylidene-1-(3-nitrophenyl)-5-phenylpyrrolidine-2,3-dione | Not specified | researchgate.net |

This comparative analysis underscores the distinct synthetic challenges and strategies associated with different pyrrolidine-dione isomers. While the 2,5-dione is readily accessible, the 2,3-dione requires a more nuanced, multi-step approach, often leveraging precursor molecules that can be functionalized with amines like 4-methoxybenzylamine.

Spectroscopic Characterization and Structural Elucidation of 1 4 Methoxybenzyl Pyrrolidine 2,4 Dione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC) for Structural Assignment:No literature pertaining to 2D NMR studies of this specific compound was identified.

While information for the mass spectrometry sections is partially available through predictions, a complete and authoritative article as specified cannot be constructed without the fundamental NMR characterization data.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the various functional groups present within a molecule. By measuring the absorption of infrared radiation at different frequencies, a characteristic spectrum is produced that acts as a molecular fingerprint. For 1-(4-Methoxybenzyl)pyrrolidine-2,4-dione, the IR spectrum is expected to display distinct absorption bands corresponding to its constituent parts: the pyrrolidine-2,4-dione (B1332186) ring, the benzyl (B1604629) group, and the methoxy (B1213986) substituent.

The key functional groups and their expected characteristic absorption regions are:

Carbonyl (C=O) Groups: The pyrrolidine-2,4-dione ring contains two carbonyl groups: an amide and a ketone. These typically exhibit strong absorption bands in the region of 1650-1750 cm⁻¹. The amide C=O stretch is generally found around 1680-1630 cm⁻¹, while the ketone C=O stretch in a five-membered ring appears at a higher frequency, typically around 1750-1740 cm⁻¹.

Aromatic Ring (C=C): The benzene (B151609) ring of the 4-methoxybenzyl group will show characteristic C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

C-N Stretching: The stretching vibration of the C-N bond in the tertiary amide of the pyrrolidine (B122466) ring is expected in the 1200-1100 cm⁻¹ range.

C-O-C Ether Linkage: The methoxy group (-OCH₃) attached to the benzene ring is characterized by a strong C-O asymmetric stretching band, typically observed between 1275-1200 cm⁻¹, and a symmetric stretching band between 1075-1020 cm⁻¹.

C-H Bonds: The spectrum will also feature C-H stretching vibrations. Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the pyrrolidine and benzyl methylene (B1212753) groups) are found just below 3000 cm⁻¹.

Table 1: Expected Infrared Absorption Bands for 1-(4-Methoxybenzyl)pyrrolidine-2,4-dione

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| Carbonyl (Ketone) | C=O Stretch | 1750 - 1740 | Strong |

| Carbonyl (Amide) | C=O Stretch | 1680 - 1630 | Strong |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium to Weak |

| Ether (Aryl-Alkyl) | C-O Asymmetric Stretch | 1275 - 1200 | Strong |

| Ether (Aryl-Alkyl) | C-O Symmetric Stretch | 1075 - 1020 | Strong |

| Amine | C-N Stretch | 1200 - 1100 | Medium |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H | C-H Stretch | 3000 - 2850 | Medium |

X-ray Crystallography for Definitive Solid-State Structural Determination

While the specific crystal structure for 1-(4-Methoxybenzyl)pyrrolidine-2,4-dione has not been reported in the reviewed literature, crystallographic data for the closely related compound 1-(4-Methoxyphenyl)pyrrolidine-2,5-dione offers valuable insight into the likely structural features. nih.gov It is crucial to note the structural difference: the analyzed compound is a 2,5-dione (a succinimide (B58015) derivative) where the methoxyphenyl ring is directly attached to the nitrogen atom, whereas the subject compound is a 2,4-dione with a methylene (-CH2-) linker between the nitrogen and the phenyl ring.

The study of 1-(4-Methoxyphenyl)pyrrolidine-2,5-dione revealed that it crystallizes in a monoclinic system. nih.gov The five-membered ring adopts a shallow envelope conformation, where one of the methylene carbon atoms is displaced from the plane formed by the other four ring atoms. nih.gov The dihedral angle between the plane of the pyrrolidine ring and the benzene ring is 55.88 (8)°. nih.gov In the crystal lattice, molecules are linked by C—H⋯O hydrogen bonds. nih.gov

This information suggests that the pyrrolidine ring in 1-(4-Methoxybenzyl)pyrrolidine-2,4-dione is also likely to be non-planar. The presence of the flexible benzyl group would allow for a wider range of possible conformations in the solid state compared to the directly attached phenyl group in the analyzed analogue. Definitive structural details, however, await single-crystal X-ray diffraction analysis of 1-(4-Methoxybenzyl)pyrrolidine-2,4-dione itself.

Table 2: Crystal Data and Structure Refinement for the Related Compound 1-(4-Methoxyphenyl)pyrrolidine-2,5-dione nih.gov

| Parameter | Value |

| Crystal Data | |

| Chemical formula | C₁₁H₁₁NO₃ |

| Formula weight | 205.21 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 9.3684 (7) |

| b (Å) | 6.6146 (4) |

| c (Å) | 16.0720 (11) |

| β (°) | 99.939 (4) |

| Volume (ų) | 981.01 (12) |

| Z | 4 |

| Data Collection | |

| Diffractometer | Bruker Kappa APEXII CCD |

| Radiation type | Mo Kα |

| Temperature (K) | 296 |

| Refinement | |

| R[F² > 2σ(F²)] | 0.034 |

| wR(F²) | 0.094 |

| Goodness-of-fit (S) | 1.04 |

Computational Chemistry and Theoretical Studies on 1 4 Methoxybenzyl Pyrrolidine 2,4 Dione Systems

Density Functional Theory (DFT) Calculations

DFT has become a primary method for studying the electronic structure of many-body systems. It is widely applied to understand the synthesis and properties of heterocyclic compounds, including the pyrrolidinedione scaffold.

DFT calculations have been effectively used to explore the mechanistic pathways for the synthesis of substituted pyrrolidinediones. While direct studies on 1-(4-methoxybenzyl)pyrrolidine-2,4-dione are not extensively detailed, research on closely related structures provides significant insights. For instance, the mechanism for the reaction between a 4-acetyl-3-hydroxy-1,5-diphenyl-3-pyrrolin-2-one and methylamine (B109427) to form a pyrrolidine-2,3-dione (B1313883) derivative has been computationally detailed for the first time. beilstein-journals.org This study proposed a plausible reaction pathway, identifying key transition states and intermediates.

Another relevant study investigated the synthesis of 4-(1-methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones, which are formed via a transimination reaction involving precursors like 4-[1-(4-methoxybenzyl)amino]ethylidene-1,5-disubstituted pyrrolidine-2,3-diones. beilstein-journals.org The proposed mechanism involves the nucleophilic attack of methylamine on the carbon atom of the C=N bond, leading to a tetrahedral intermediate. beilstein-journals.org Subsequent proton transfer and elimination of 4-methoxybenzylamine (B45378) yield the final product. beilstein-journals.org These computational models of related syntheses help in understanding the formation of the core pyrrolidinedione ring and its subsequent modifications.

Computational studies are crucial for determining whether a reaction is under thermodynamic or kinetic control. In the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones from 3-pyrroline-2-one (B142641) derivatives, DFT calculations revealed that the main product is formed favorably through the pathway with the lowest Gibbs free energy of activation (ΔG#). beilstein-journals.org These calculations demonstrated that kinetic selectivity plays a more significant role than thermodynamic selectivity in the formation of the final products. beilstein-journals.orgresearchgate.netnih.gov

The energy barriers associated with reaction steps, such as proton transfers and bond formations, can be quantified. For example, in a Nef-type rearrangement-cyclization reaction to form a pyrrolidinedione derivative, the activation barrier for the initial Michael reaction was calculated to be 21.7 kJ mol⁻¹. researchgate.net However, a subsequent proton transfer step was found to have a high relative energy for the transition state, calculated at 232.4 kJ mol⁻¹, indicating it as a rate-determining step under certain conditions. researchgate.net Such analyses are vital for optimizing reaction conditions to favor the desired product.

| Reaction Step / Process | System Studied | Computational Method | Calculated Energy Barrier (ΔG#) | Key Finding | Reference |

| Michael Addition | Coumarin + Deprotonated Nitromethane | DFT | 21.7 kJ mol⁻¹ | Favorable initial step in pyrrolidinedione formation. | researchgate.net |

| Proton Transfer | Nitromethyl to aci-nitromethyl | DFT | 232.4 kJ mol⁻¹ | High energy barrier, potentially rate-limiting. | researchgate.net |

| Product Formation | 3-pyrroline-2-one + CH₃NH₂ | DFT | Lowest ΔG# Pathway | Reaction is under kinetic, not thermodynamic, control. | beilstein-journals.org |

DFT calculations are used to determine the electronic properties of molecules, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability and reactivity. nih.gov

For a related compound, ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate, DFT calculations at the B3LYP/6-31++G(d,p) level were performed to analyze its electronic structure. researchgate.net The analysis revealed that the HOMO was primarily located on the N-phenyl and pyrrolinone rings, while the LUMO was concentrated on the ester group. researchgate.net Similarly, for another related structure, (E)-3-[1-(2-hydroxyphenylanilino)ethylidene]-6-methylpyran-2,4-dione, the HOMO-LUMO energy gap was calculated to be 4.54 eV, which suggests significant stability. nih.gov These studies provide a framework for understanding the electronic characteristics and stability of the 1-(4-methoxybenzyl)pyrrolidine-2,4-dione system.

| Compound | Computational Method | HOMO Energy | LUMO Energy | Energy Gap (ΔE) | Reference |

| Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate | DFT (B3LYP/6-31++G(d,p)) | Not specified | Not specified | Not specified | researchgate.net |

| (E)-3-[1-(2-hydroxyphenylanilino)ethylidene]-6-methylpyran-2,4-dione | DFT (B3LYP/6–311G(d,p)) | -6.12 eV | -1.58 eV | 4.54 eV | nih.gov |

Molecular Modeling and Docking Studies (Mechanistic Focus)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of small molecule ligands to the active sites of proteins and other biological macromolecules.

Molecular docking studies on derivatives of the pyrrolidinedione scaffold have provided valuable insights into their potential as therapeutic agents. For instance, 4-(1-methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones were docked into the active site of the inducible nitric oxide synthase (iNOS) enzyme to explore their anti-inflammatory potential. beilstein-journals.org The results showed that these compounds could act as ligands for iNOS, with a derivative featuring a 3-nitrophenyl group exhibiting the strongest binding affinity (−9.51 kcal/mol). beilstein-journals.org

Key interactions identified in these docking studies include hydrogen bonds and van der Waals forces. The pyrrolidine-2,3-dione core was observed to form hydrogen bonds with critical amino acid residues such as Cys200 and Ser242 in the iNOS active site. beilstein-journals.org In another study, N-substituted pyrrolidine-2,5-dione derivatives were evaluated as inhibitors of cyclooxygenase (COX) enzymes. Docking simulations supported the in vitro findings, showing that selective COX-2 inhibitors formed significant interactions with amino acid residues within the secondary pocket of the COX-2 enzyme. ebi.ac.uk

Docking simulations not only predict binding affinity but also reveal the specific binding modes and conformations that a ligand adopts within a protein's active site. For the pyrrolidinedione derivatives targeting iNOS, the computational analysis showed that the ligand orients itself to allow the dione (B5365651) moiety and substituted groups to interact optimally with the surrounding residues. beilstein-journals.org The presence of an electron-withdrawing group on the N-phenyl ring was found to enhance hydrogen bonding with Cys200, leading to higher inhibitory activity. beilstein-journals.org

Similarly, docking of pyrrolidine-2,5-dione derivatives into the COX-2 active site demonstrated that the compounds' selectivity was driven by their ability to access and interact with a secondary pocket unique to the COX-2 isoform. ebi.ac.uk These computational insights are crucial for structure-based drug design, allowing for the rational modification of the 1-(4-methoxybenzyl)pyrrolidine-2,4-dione scaffold to improve binding affinity and selectivity for specific biological targets.

| Ligand Class | Target Protein | Key Interacting Residues | Predicted Binding Energy/Score | Predicted Interaction Type | Reference |

| 4-(1-methylamino)ethylidene-5-phenyl-1-(3-nitrophenyl)pyrrolidine-2,3-dione | iNOS | Cys200, Ser242 | -9.51 kcal/mol | Hydrogen Bonding, van der Waals | beilstein-journals.org |

| N-substituted pyrrolidine-2,5-diones | COX-2 | Residues in secondary pocket | Not specified | Hydrogen Bonding | ebi.ac.uk |

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Aspects)

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational and theoretical approach to understanding the relationship between the chemical structure of a series of compounds and their biological activity. For 1-(4-Methoxybenzyl)pyrrolidine-2,4-dione and its analogs, QSAR studies are pivotal in predicting the biological activities of newly designed molecules and in elucidating the structural requirements for their therapeutic effects. These studies are instrumental in medicinal chemistry for the rational design of more potent and selective drug candidates.

The fundamental principle of QSAR is that the biological activity of a chemical is a function of its physicochemical properties. These properties can be quantified by molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. By establishing a mathematical relationship between these descriptors and the observed biological activity, a QSAR model can be developed.

The development of a robust QSAR model for a series of 1-(4-Methoxybenzyl)pyrrolidine-2,4-dione derivatives would typically involve several key steps:

Data Set Selection: A series of structurally related pyrrolidine-2,4-dione (B1332186) analogs with experimentally determined biological activities (e.g., inhibitory concentrations like IC50) is compiled. This dataset is then divided into a training set, used to build the model, and a test set, used to validate its predictive power.

Molecular Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset. These can be broadly categorized as:

1D Descriptors: Based on the molecular formula, such as molecular weight and atom counts.

2D Descriptors: Derived from the 2D representation of the molecule, including constitutional descriptors (e.g., number of rings, rotatable bonds), topological indices (e.g., connectivity indices), and electronic descriptors (e.g., partial charges, polarizability).

3D Descriptors: Calculated from the 3D conformation of the molecule, such as molecular shape indices, steric parameters (e.g., Verloop parameters), and quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment).

Model Development: Statistical methods are employed to establish a correlation between the calculated descriptors and the biological activity. Common techniques include:

Multiple Linear Regression (MLR): This method generates a linear equation that relates the most significant descriptors to the activity.

Partial Least Squares (PLS): A technique suitable for datasets with a large number of correlated descriptors.

Artificial Neural Networks (ANN): A machine learning approach that can model complex, non-linear relationships.

Model Validation: The developed QSAR model must be rigorously validated to ensure its robustness and predictive ability. This involves both internal validation (e.g., leave-one-out cross-validation) on the training set and external validation on the independent test set. Statistical parameters such as the squared correlation coefficient (R²), cross-validated R² (Q²), and predictive R² for the test set are used to assess the model's quality.

Hypothetical QSAR Data for 1-Benzylpyrrolidine-2,4-dione Derivatives

| Compound | Substituent (R) | LogP (Hydrophobicity) | Dipole Moment (Debye) | pIC50 (Experimental) | pIC50 (Predicted) |

| 1 | 4-OCH₃ | 2.1 | 2.5 | 6.8 | 6.7 |

| 2 | 4-Cl | 2.8 | 1.9 | 7.2 | 7.1 |

| 3 | 4-NO₂ | 1.9 | 4.2 | 6.5 | 6.6 |

| 4 | H | 1.9 | 2.1 | 6.2 | 6.3 |

| 5 | 4-CH₃ | 2.6 | 2.3 | 6.9 | 6.8 |

This is a hypothetical table for illustrative purposes.

A resulting QSAR equation from such a study might look like:

pIC50 = 0.5 * LogP - 0.2 * Dipole Moment + 5.5

This equation would suggest that higher hydrophobicity (LogP) and lower dipole moment are favorable for the biological activity of this series of compounds. Such insights are invaluable for guiding the synthesis of new derivatives with potentially enhanced therapeutic properties. The pyrrolidine (B122466) ring is a versatile scaffold in drug discovery due to its ability to explore pharmacophore space effectively. nih.gov Structure-activity relationship (SAR) analyses have shown that substituents on the pyrrolidine ring can significantly influence biological activity. nih.gov

Key Molecular Descriptors in QSAR Studies of Heterocyclic Compounds

| Descriptor Type | Example | Significance |

| Electronic | HOMO/LUMO Energy | Relates to the molecule's ability to donate or accept electrons, influencing receptor interactions. |

| Steric | Molar Refractivity (MR) | Describes the volume occupied by an atom or group, affecting how the molecule fits into a binding site. |

| Hydrophobic | LogP | Quantifies the lipophilicity of a molecule, which is crucial for membrane permeability and transport. |

| Topological | Kier & Hall Connectivity Indices | Encode information about the branching and connectivity of atoms in a molecule. |

| Quantum Chemical | Partial Atomic Charges | Indicate the distribution of electrons within the molecule, which is important for electrostatic interactions. |

This table provides examples of descriptor types and their relevance.

Exploration of Biological Activities and Mechanisms of Action in Vitro Studies of Pyrrolidine 2,4 Dione Derivatives

Cellular and Molecular Target Identification

The versatility of the pyrrolidine-2,4-dione (B1332186) scaffold allows for structural modifications that can be tailored to interact with a variety of biological targets. In vitro studies have been crucial in elucidating these interactions at a molecular level.

Enzyme Inhibition Studies

Pyrrolidine-dione derivatives have been identified as inhibitors of several key enzymes implicated in a range of diseases.

Dipeptidyl Peptidase-4 (DPP-4): Certain pyrrolidine (B122466) sulfonamide derivatives have been investigated as inhibitors of the DPP-4 enzyme, a target in diabetes treatment. One derivative featuring a 4-trifluorophenyl substitution on an oxadiazole ring demonstrated the most effective inhibition with an IC₅₀ value of 11.32 ± 1.59 μM. nih.gov

Carbonic Anhydrase (CA): 3-chloro-1-aryl pyrrolidine-2,5-diones have shown potent inhibitory activity against human carbonic anhydrase isoforms I and II. These compounds exhibited Ki (inhibition constant) values in the low nanomolar range, specifically 23.27–36.83 nM against hCA I and 10.64–31.86 nM against hCA II. researchgate.net

Acetylcholinesterase (AChE): The potential for pyrrolidine derivatives to inhibit acetylcholinesterase, a key enzyme in the progression of Alzheimer's disease, has been explored. For instance, dispiro indeno pyrrolidine derivatives have been developed and tested for their AChE inhibition capabilities. nih.gov

Cyclooxygenase (COX) and 5-Lipoxygenase (LOX): N-substituted pyrrolidine-2,5-dione derivatives have been synthesized as multi-target anti-inflammatory agents. ebi.ac.uk Some derivatives displayed preferential affinity for COX-2, with inhibition values ranging from the submicromolar to nanomolar levels. One of the most active compounds, featuring an N-(benzyl(4-methoxyphenyl)amino) moiety, recorded an IC₅₀ value of 0.051 ± 0.001 μM for COX-2. researchgate.net Another study identified a compound with an IC₅₀ of 0.98 µM for COX-2, demonstrating significant selectivity. ebi.ac.uk

Enzyme Inhibition by Pyrrolidine-dione Derivatives

| Enzyme Target | Derivative Class | Key Finding (IC₅₀/Ki) | Source |

|---|---|---|---|

| DPP-4 | Pyrrolidine sulfonamides | IC₅₀: 11.32 ± 1.59 μM | nih.gov |

| Carbonic Anhydrase I | 3-chloro-1-aryl pyrrolidine-2,5-diones | Ki: 23.27–36.83 nM | researchgate.net |

| Carbonic Anhydrase II | 3-chloro-1-aryl pyrrolidine-2,5-diones | Ki: 10.64–31.86 nM | researchgate.net |

| Cyclooxygenase-2 (COX-2) | Pyrrolidine-2,5-dione with N-(benzyl(4-methoxyphenyl)amino) moiety | IC₅₀: 0.051 ± 0.001 μM | researchgate.net |

| Cyclooxygenase-2 (COX-2) | N-substituted pyrrolidine-2,5-diones | IC₅₀: 0.98 µM | ebi.ac.uk |

Receptor Binding Affinity and Ligand-Target Interactions

The interaction of pyrrolidine derivatives with cellular receptors is a key area of investigation for their potential use in various pathologies.

CXCR4 Receptor: A series of (S)-pyrrolidines have been reported as antagonists for the CXCR4 chemokine receptor, which is involved in cancer metastasis. One derivative demonstrated excellent binding affinity, competitively displacing a fluorescent antibody with an IC₅₀ of 79 nM. nih.gov This particular compound was also effective at inhibiting CXCL12-induced cytosolic calcium flux with an IC₅₀ of 0.25 nM. nih.gov

DNA Gyrase and Topoisomerase IV Inhibition

Certain pyrrolidine derivatives have been designed as antibacterial agents that target essential bacterial enzymes involved in DNA replication.

Bacterial DNA Gyrase and Topoisomerase IV: A study on 1,2,4-oxadiazole (B8745197) pyrrolidine derivatives found that they could inhibit E. coli DNA gyrase at concentrations similar to the standard inhibitor novobiocin (B609625) (IC₅₀ = 170 nM). nih.gov Several of these compounds, particularly those with a 4-chlorophenyl group, showed potent inhibition with IC₅₀ values ranging from 120 ± 10 nM to 270 ± 20 nM. nih.gov These enzymes are crucial for bacterial survival, making them attractive targets for new antibiotics.

In Vitro Cellular Assays (Focus on Cellular Mechanisms)

Cell-based assays provide a platform to observe the effects of pyrrolidine-2,4-dione derivatives on whole cells, offering insights into their potential as therapeutic agents, particularly in oncology.

Analysis of Antiproliferative Effects in Established Cell Lines

The cytotoxic and antiproliferative properties of pyrrolidine-dione derivatives have been evaluated against a panel of human cancer cell lines.

MCF-7 (Breast Cancer): Pyrazoline‐substituted pyrrolidine‐2,5‐dione (B5365651) hybrids exhibited remarkable cytotoxic effects in MCF-7 cells, with the most active compound showing an IC₅₀ value of 0.78±0.01 μM. researchgate.net Another series of N-ethyl-N-methyl benzenesulfonamides containing a 2-oxopyrrolidine core showed antiproliferative activity against MCF-7 cells with an IC₅₀ of 62.53 µM, while showing no cytotoxicity against normal fibroblast cells. nih.gov

HeLa (Cervical Cancer): Certain pyrrolidine derivatives have demonstrated antiproliferative effects against HeLa cells. One compound, which was also a potent enzyme inhibitor, was found to be approximately 60 times more effective against HeLa cells than a control substance, with an IC₅₀ value of 3.82 ± 0.11 µM. nih.gov

HepG2 (Liver Cancer) and others: Spiro [pyrrolidine-thiazolo-oxindoles] derivatives have been tested for their antiproliferative activity and showed broad biological effects on HepG2, MCF-7, and HCT-116 (colon cancer) cell lines in vitro. researchgate.net

Antiproliferative Activity of Pyrrolidine-dione Derivatives

| Cell Line | Cancer Type | Derivative Class | Activity (IC₅₀) | Source |

|---|---|---|---|---|

| MCF-7 | Breast | Pyrazoline‐substituted pyrrolidine‐2,5‐dione | 0.78±0.01 μM | researchgate.net |

| MCF-7 | Breast | N-ethyl-N-methyl benzenesulfonamides | 62.53 µM | nih.gov |

| HeLa | Cervical | N/A | 3.82 ± 0.11 µM | nih.gov |

| HepG2, HCT-116 | Liver, Colon | Spiro [pyrrolidine-thiazolo-oxindoles] | Broad activity | researchgate.net |

Mechanistic Investigations at the Cellular Level

To understand how these compounds exert their antiproliferative effects, studies have delved into their impact on fundamental cellular processes like cell cycle progression and apoptosis.

Apoptosis Pathways: Research has shown that some pyrrolidine derivatives induce cancer cell death through apoptosis. One study on highly functionalized spiropyrrolidine heterocyclic hybrids found that they induced cell death via a caspase-related apoptotic pathway, specifically mediated by caspase-3. nih.govresearchgate.net This activation of caspases is a hallmark of apoptosis, indicating a programmed cell death mechanism. nih.gov Investigations into a dihydroxypyrrolidine derivative in colon cancer cells confirmed the involvement of both extrinsic and intrinsic apoptotic pathways. mdpi.com The process of apoptosis is often characterized by the externalization of phosphatidylserine (B164497) on the cell membrane, which can be detected in early stages. nih.govresearchgate.net

Cell Cycle Modulation: The progression of the cell cycle is a tightly regulated process, and its disruption can lead to cell death. While some studies have shown that the cytotoxic effects of certain pyrrolidine derivatives can be mediated by G1/S or G2/M phase cell cycle arrest, this is not a universal mechanism for all derivatives. mdpi.com For example, a study on a tridecylpyrrolidine-diol derivative found that it induced time-dependent apoptosis in colon cancer cells without causing cell cycle arrest. mdpi.com In contrast, other anticancer agents, such as certain chalcone (B49325) derivatives, have been shown to suppress cancer cell proliferation by inducing G2/M phase arrest. mdpi.com

Structure-Activity Relationship (SAR) Studies in the Context of In Vitro Biological Profiles

The biological activity of pyrrolidine-2,4-dione derivatives is exquisitely sensitive to the nature and position of substituents on the core ring. In vitro studies are instrumental in elucidating these relationships, providing a foundational understanding of how molecular changes translate into biological effects.

Correlations Between Structural Modifications and Observed In Vitro Biological Activities

Systematic modifications of the pyrrolidine-2,4-dione skeleton have revealed critical insights into the structural requirements for various biological activities, including antimicrobial, anti-HIV, and antineoplastic effects. Research on a series of 1,5-diphenylpyrrolidine-2,4-diones has demonstrated that substitutions at the 3-position of the ring are key determinants of their biological profiles.

For instance, the introduction of a 3-ethoxymethylene group serves as a versatile handle for further functionalization. Reaction of this intermediate with various nucleophiles such as hydrazine (B178648), secondary amines, or urea (B33335) leads to a diverse set of derivatives with distinct biological activities.

Table 1: In Vitro Biological Activities of Selected 1,5-Diphenylpyrrolidine-2,4-dione (B14431305) Derivatives

| Compound | Structural Modification | In Vitro Biological Activity |

| 13c | 3-Arylidene substitution | Moderate anti-HIV-1 activity |

| 14a | 3-Substituted methyl-4-hydroxy-Δ³-pyrrolin-2-one | Pronounced inhibitory activity against Gram-positive bacteria |

| 14b | 3-Substituted methyl-4-hydroxy-Δ³-pyrrolin-2-one | Pronounced inhibitory activity against Gram-positive bacteria |

Data derived from in vitro screening assays.

Condensation with aromatic aldehydes to form 3-arylidene derivatives can impart anti-HIV-1 activity, as seen with compound 13c . Further modification of these arylidene compounds through the addition of secondary amines like morpholine (B109124) or piperidine (B6355638) can lead to the formation of 3-substituted methyl-4-hydroxy-Δ³-pyrrolin-2-ones. Interestingly, this structural change appears to shift the biological activity towards antibacterial effects, with compounds 14a and 14b showing significant inhibition of Gram-positive bacteria. In contrast, the tested compounds from this series were found to be devoid of antineoplastic activity in the screening protocols used. nih.gov

Development of SAR Hypotheses for Pyrrolidine-2,4-dione Derivatives

Based on the observed in vitro biological activities, several SAR hypotheses for pyrrolidine-2,4-dione derivatives can be formulated.

For the 1,5-diphenylpyrrolidine-2,4-dione series, the following hypotheses can be proposed:

The 3-position is a critical pharmacophoric hotspot: Modifications at this position drastically influence the type and magnitude of biological activity. The introduction of different functionalities allows for the tuning of the molecule's properties to target different biological pathways.

Planarity and Conjugation Influence Bioactivity: The formation of 3-arylidene derivatives introduces a conjugated system that may be crucial for interactions with specific biological targets, such as those involved in HIV-1 replication. The nature of the substituent on the aromatic ring of the arylidene moiety would be expected to further modulate this activity.

Introduction of a Hydroxyl Group and a Tertiary Amine Favors Antibacterial Activity: The conversion of 3-arylidene derivatives to 3-substituted methyl-4-hydroxy-Δ³-pyrrolin-2-ones introduces both a hydroxyl group and a tertiary amine. This combination of functional groups appears to be favorable for activity against Gram-positive bacteria, suggesting that these moieties may be involved in key interactions with bacterial targets.

These hypotheses, derived from initial in vitro screening, provide a roadmap for the design and synthesis of future generations of pyrrolidine-2,4-dione derivatives with potentially enhanced potency and selectivity. Further detailed mechanistic studies are required to validate these hypotheses and to fully elucidate the molecular targets of these compounds.

Role of 1 4 Methoxybenzyl Pyrrolidine 2,4 Dione As a Synthetic Intermediate and Building Block in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Heterocyclic Systems

The synthetic value of the pyrrolidine-2,4-dione (B1332186) scaffold lies in the reactivity of its C3 methylene (B1212753) position, which is activated by the two adjacent carbonyl groups. This active methylene site serves as a versatile handle for elaboration into more complex molecular architectures, particularly fused heterocyclic systems. Analogous N-substituted pyrrolidine-2,4-diones have been shown to be effective precursors for a variety of polycyclic compounds. nih.gov

The general strategy involves an initial functionalization at the C3 position, followed by a cyclization reaction. For instance, the condensation of 1,5-diphenylpyrrolidine-2,4-dione (B14431305) with ethyl orthoformate yields a 3-ethoxymethylene intermediate. This derivative can then react with various binucleophiles to construct new rings. A notable example is the reaction with urea (B33335), followed by cyclization with a malonate ester, which produces a pyrrolidinyl-pyrimidine fused system. nih.gov Similarly, derivatization of the C3 position into hydrazones or oximes provides functional groups capable of intramolecular cyclization to form fused triazole or other heterocyclic rings. researchgate.net

These transformations highlight the potential of 1-(4-methoxybenzyl)pyrrolidine-2,4-dione to act as a building block for diverse and complex heterocyclic structures, where the core scaffold is elaborated into novel polycyclic systems of potential interest in medicinal chemistry.

Table 1: Examples of Complex Heterocycles Synthesized from Pyrrolidine-2,4-dione Analogues This table is based on reactions of analogous compounds, illustrating the synthetic potential of the 1-(4-methoxybenzyl)pyrrolidine-2,4-dione scaffold.

| Starting Scaffold | Key Reagents | Resulting Heterocyclic System | Reference |

|---|---|---|---|

| 1,5-Diphenylpyrrolidine-2,4-dione | 1. Ethyl orthoformate 2. Urea 3. Malonate ester | Pyrimidinyl-pyrrolidine-2,4-dione | nih.gov |

| 1,5-Diphenylpyrrolidine-2,4-dione | Aromatic aldehydes | 3-Arylidene-pyrrolidine-2,4-dione | nih.gov |

| 1,5-Diphenylpyrrolidine-2,4-dione | Hydrazine (B178648) hydrate | 3-(Hydrazinomethylene)pyrrolidine-2,4-dione | nih.gov |

| 1,5-Diphenylpyrrolidine-2,4-dione derivatives | Sodium azide (B81097) / Phenyl isocyanate | Pyrrolo[3,4-d] Current time information in Santa Cruz, CA, US.researchgate.netbeilstein-journals.orgtriazol-4-one | researchgate.net |

Applications in Chiral Synthesis and Asymmetric Transformations

The pyrrolidine (B122466) ring is a cornerstone of modern asymmetric synthesis, forming the basis of widely used organocatalysts like proline and its derivatives. nih.gov The structure of 1-(4-methoxybenzyl)pyrrolidine-2,4-dione possesses features that make it relevant to chiral applications. If a substituent is present at the C5 position, the C5 carbon becomes a stereocenter. Furthermore, the C3 position is prochiral, meaning that a stereoselective reaction at this site can generate a new stereocenter.

While specific applications of 1-(4-methoxybenzyl)pyrrolidine-2,4-dione in asymmetric transformations are not well-documented, the general principles of asymmetric synthesis suggest several potential uses. Enantioselective alkylation or condensation at the C3 position, mediated by a chiral catalyst, could afford optically active products. Such transformations are fundamental in building stereochemically complex molecules from simple precursors.

Moreover, the pyrrolidine scaffold itself can be rendered chiral and used to direct subsequent reactions. The synthesis of chiral, non-racemic pyrrolidine derivatives is an active area of research, often employing strategies like asymmetric cycloadditions or resolutions. nih.gov Although the direct use of the 1-(4-methoxybenzyl)pyrrolidine-2,4-dione moiety as a chiral auxiliary or organocatalyst has not been reported, its rigid, stereochemically defined core makes it a candidate for such development. The field of biocatalysis has also shown promise in creating chiral pyrrolidine-diones, demonstrating a method for producing stereochemically defined building blocks containing all-carbon quaternary stereocenters. rsc.org

Contribution to the Development of Novel Molecular Scaffolds and Chemical Libraries

A key strategy in modern drug discovery and agrochemical research is the synthesis of chemical libraries—large collections of structurally related compounds—which are then screened for biological activity. The pyrrolidine-2,4-dione core is an excellent scaffold for generating such libraries due to its synthetic tractability and proven biological relevance. researchgate.netnih.gov

The reactivity of the C3 position allows for the introduction of a wide array of substituents, enabling the systematic exploration of the chemical space around the core scaffold. This approach has been successfully used with related compounds to generate novel molecular structures for biological evaluation. For example, a library of 3-substituted 1,5-diphenylpyrrolidine-2,4-diones was synthesized and screened for antimicrobial and anti-HIV activities. nih.gov By reacting the parent dione (B5365651) with various aldehydes and amines, a diverse set of derivatives was created, leading to the identification of compounds with moderate biological activity. nih.gov

Similarly, research into novel herbicides has utilized the pyrrolidine-2,4-dione scaffold. By incorporating different alkyl ether pharmacophores, scientists have developed new derivatives and evaluated their herbicidal effects, demonstrating the utility of this scaffold in creating novel agrochemicals. Furthermore, libraries of pyrrolidine-2,3-diones have been synthesized and screened to discover novel inhibitors of bacterial enzymes, highlighting the scaffold's potential in the development of new antibacterial agents. nih.govrsc.org These examples underscore the value of 1-(4-methoxybenzyl)pyrrolidine-2,4-dione as a foundational building block for creating diverse chemical libraries aimed at discovering new bioactive molecules.

Table 2: Application of Pyrrolidine-dione Scaffolds in Chemical Library Synthesis This table provides examples from related pyrrolidine-dione scaffolds to illustrate the potential applications in generating novel molecular scaffolds and libraries.

| Core Scaffold | Modification Strategy | Therapeutic/Screening Target | Reference |

|---|---|---|---|

| 1,5-Diphenylpyrrolidine-2,4-dione | Condensation at C3 with aldehydes, amines, and urea | Antimicrobial, Anti-HIV-1, Antineoplastic | nih.gov |

| Pyrrolidine-2,3-dione (B1313883) | One-pot three-component reaction to vary N-substituent | Antibacterial (P. aeruginosa PBP3 inhibitors) | nih.gov |

| Pyrrolidine-2,3-dione | Synthesis of monomeric and dimeric structures via diamine linkers | Antibacterial (S. aureus biofilms) | rsc.org |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(4-Methoxybenzyl)pyrrolidine-2,4-dione, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is typically synthesized via amidation and alkylation reactions. For example, the pyrrolidine core can be functionalized using 4-methoxybenzyl groups through nucleophilic substitution or coupling reactions. Optimization involves adjusting solvent polarity (e.g., dichloromethane or DMF), temperature (25–80°C), and stoichiometry of reagents. Design of Experiments (DOE) using factorial designs can systematically identify critical parameters (e.g., pH, catalyst loading) to maximize yield .

Q. How can spectroscopic and crystallographic methods confirm the structural identity of this compound?

- Methodological Answer :

- NMR : and NMR verify substituent integration and coupling patterns (e.g., methoxybenzyl protons at δ 3.8–4.2 ppm).

- X-ray Crystallography : Single-crystal analysis resolves bond lengths (e.g., C=O bonds at ~1.21 Å) and dihedral angles, confirming stereochemistry .

- IR Spectroscopy : Peaks at ~1700 cm confirm diketone functionality .

Q. What safety protocols are essential for handling 1-(4-Methoxybenzyl)pyrrolidine-2,4-dione in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles.

- Ventilation : Use fume hoods to avoid inhalation (risk code H313).

- Storage : Inert atmosphere, away from oxidizers (P402+P404).

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste (P501) .

Advanced Research Questions

Q. How can computational chemistry enhance the design and optimization of this compound’s synthesis?

- Methodological Answer :

- Quantum Mechanical Calculations : Use density functional theory (DFT) to model transition states and predict reaction pathways (e.g., activation energy for amidation).

- Reaction Path Search : Tools like GRRM or AFIR identify low-energy intermediates, reducing trial-and-error experimentation.

- Machine Learning : Train models on reaction databases to predict optimal solvents/catalysts (e.g., ICReDD’s workflow) .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in biological assays involving this compound?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with modified methoxy groups (e.g., halogenation, alkyl chains) to assess enzyme inhibition (e.g., kinase assays).

- Docking Simulations : Map binding interactions (e.g., pyrrolidine-dione H-bonding with catalytic residues).

- Pharmacokinetic Profiling : Measure logP and metabolic stability in microsomal assays to refine bioactivity .

Q. How can researchers resolve contradictions in biological activity data across different assay platforms?

- Methodological Answer :

- Assay Validation : Cross-check with orthogonal methods (e.g., SPR vs. fluorescence polarization).

- Meta-Analysis : Apply statistical frameworks (e.g., Bayesian inference) to reconcile variability in IC values.

- Contextual Factors : Control variables like cell line viability (e.g., HepG2 vs. HEK293) and buffer composition .

Q. What role does asymmetric induction play in synthesizing enantiopure derivatives of this compound?

- Methodological Answer :

- Chiral Catalysts : Use Evans’ oxazaborolidines or Jacobsen’s thioureas to induce enantioselectivity in pyrrolidine ring formation.

- Chiral HPLC : Validate enantiomeric excess (ee > 95%) using columns like Chiralpak IA/IB.

- Kinetic Resolution : Optimize reaction time to favor one enantiomer via differential reaction rates .

Q. How can reactor design principles improve scalability for multi-step syntheses of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.